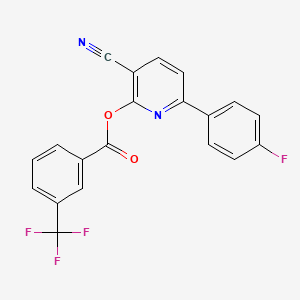

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate

Description

Properties

IUPAC Name |

[3-cyano-6-(4-fluorophenyl)pyridin-2-yl] 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F4N2O2/c21-16-7-4-12(5-8-16)17-9-6-14(11-25)18(26-17)28-19(27)13-2-1-3-15(10-13)20(22,23)24/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFMNNRFVQRIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of a pyridine derivative, which is then functionalized through various substitution reactions. For instance, the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution can yield a chalcone intermediate. This intermediate can then be treated with 2-cyanothioacetamide to form the pyridinethione precursor . Subsequent reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano, fluorophenyl, and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or halides.

Scientific Research Applications

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate and its closest analogs:

Key Differences and Implications

Substituent Effects: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to the 3-methoxyphenyl analog, which may improve bioavailability in vivo .

Core Structure :

- Unlike Mavacoxib (a sulfonamide), the target compound’s ester linkage may confer different pharmacokinetic profiles, such as shorter half-life due to esterase-mediated hydrolysis .

Biological Activity: The cyano group in pyridine derivatives is associated with hydrogen-bonding interactions in enzyme active sites, a feature absent in Mavacoxib’s sulfonamide scaffold .

Research Findings and Limitations

- Synthetic Challenges: The trifluoromethyl and cyano groups complicate synthesis, requiring multi-step protocols with low yields (~15–20%) compared to simpler pyridine derivatives .

- Computational Studies : Molecular docking simulations suggest that the 4-fluorophenyl moiety in the target compound aligns with hydrophobic pockets in COX-2, though experimental validation is pending .

- Toxicity Concerns: Fluorinated analogs often exhibit higher cytotoxicity in vitro (e.g., IC50 values < 10 μM in hepatic cell lines) compared to non-fluorinated counterparts .

Biological Activity

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyridine ring : Provides basicity and potential for interaction with biological targets.

- Fluorophenyl group : Enhances lipophilicity and may affect binding affinity.

- Trifluoromethyl group : Known to influence metabolic stability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyano group may facilitate interactions with enzymes or receptors involved in critical pathways, potentially affecting:

- Signal transduction pathways : Modulation of receptor activity, particularly in cancer cell lines.

- Enzyme inhibition : Targeting specific enzymes that play roles in disease progression.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Anticancer Activity :

-

Antimicrobial Properties :

- Preliminary investigations suggest potential antimicrobial effects, although detailed studies are required to establish specific mechanisms and efficacy against various pathogens.

- Cytotoxic Effects :

Case Studies and Research Findings

Several studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Study on Prostate Cancer Cells :

A study demonstrated that derivatives similar to this compound exhibited strong antagonistic activity against androgen receptors, which are crucial in prostate cancer progression. The binding affinities were analyzed using molecular docking simulations, revealing significant interactions with key residues in the receptor . -

Antimicrobial Testing :

Research conducted on similar pyridine derivatives indicated promising antimicrobial activity against a range of bacterial strains, suggesting that structural modifications can enhance efficacy.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves coupling pyridine derivatives with fluorinated benzoic acid esters. For example, NaH in THF is used to deprotonate intermediates, followed by nucleophilic substitution or esterification (e.g., 72–75% yields for analogous sulfonamide derivatives) . Optimization includes adjusting stoichiometry, temperature (e.g., 0°C for NaH activation), and solvent polarity. Characterization via H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and MS (FAB m/z 450 [M+H]) ensures product identity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent patterns (e.g., fluorophenyl protons at δ ~7.4 ppm and cyano groups via C ~115 ppm) .

- Mass Spectrometry : FAB-MS confirms molecular weight (e.g., m/z 450 for related pyridinyl sulfonamides) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing interactions. High-resolution data (≤1.0 Å) improves accuracy for trifluoromethyl and cyano group orientations .

Advanced Research Questions

Q. How can computational docking predict the binding interactions of this compound with biological targets?

- Methodology :

- Software : AutoDock Vina or GOLD for flexible docking. AutoDock Vina’s scoring function (Affinity ΔG) evaluates binding poses, while GOLD’s genetic algorithm explores ligand flexibility .

- Protocol : Prepare the ligand (AM1-BCC charges) and receptor (PDB structure). Grid maps (20 ų) centered on the active site. Multithreading (AutoDock Vina) accelerates calculations. Validate using RMSD <2.0 Šbetween predicted and crystallographic poses .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Methodology :

- Control Experiments : Compare analogs (e.g., 3-cyano vs. 3-trifluoromethyl pyridinyl variants) under identical assay conditions .

- Advanced Analytics : HPLC purity checks (>95%) and crystallography (SHELX) rule out polymorphic effects .

- Statistical Analysis : Multivariate regression identifies substituent contributions (e.g., fluorophenyl vs. trifluoromethyl) to activity .

Q. How do structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

- Methodology :

- Substituent Variation : Replace 4-fluorophenyl with 3-fluorophenyl or naphthyl groups to assess π-π stacking effects (e.g., 2-naphthyl analogs show increased lipophilicity) .

- Functional Group Swaps : Substitute the cyano group with aminomethyl (via ceric ammonium nitrate oxidation) to modulate hydrogen-bonding capacity .

- Biological Testing : Profile analogs against target enzymes (e.g., kinases) using IC₅₀ assays. Correlate logP (HPLC-derived) with membrane permeability .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural analysis?

- Methodology :

- Solvent Screening : Use vapor diffusion (e.g., 1:1 DCM:hexane) or slow evaporation (THF/ethanol).

- Additives : Co-crystallize with heavy atoms (e.g., PtCl₄) for phasing. SHELXC/SHELXD pipelines automate phase solution for twinned or low-resolution data .

- Temperature Gradients : Gradual cooling (287.5–293.5°C) minimizes disorder in trifluoromethyl groups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.